- Process for synthesizing taxol from 10-deacetyl taxol, China, , ,

Cas no 92950-40-8 (2'-Acetyltaxol)

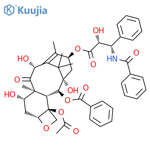

2'-Acetyltaxol structure

Nom du produit:2'-Acetyltaxol

2'-Acetyltaxol Propriétés chimiques et physiques

Nom et identifiant

-

- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-

- 2'-ACETYLTAXOL

- ACETYLTAXOL, 2'-(SH)

- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,...

- Benzenepropanoic acid, a-(acetyloxy)-b-(benzoylamino)-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoylo

- 2',10-diacetyltaxane

- 2'-acetylpaclitaxel

- 2'-O-acetyl-paclitaxel

- 2'-O-Acetyltaxol

- ACETYLTAXOL,2'

- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)

- Benzenepropanoic acid, α-(acetyloxy)-β-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]- (ZCI)

- 2′-Acetylpaclitaxel

- 2′-Acetyltaxol

- Paclitaxel-2′-acetate

- CHEMBL302351

- DTXSID001317325

- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR

- 92950-40-8

- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

- Taxol 2'-acetate

- SCHEMBL15381848

- Benzenepropanoic acid, alpha-(acetyloxy)-beta-(benzoylamino)-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR)

- 2a(2)-Acetyltaxol

- 2'-Acetyltaxol

-

- Piscine à noyau: 1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1

- La clé Inchi: IHVCSECZNFZVKP-XOVTVWCYSA-N

- Sourire: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(C[C@H](OC(=O)[C@H](OC(=O)C)[C@H](C3C=CC=CC=3)NC(C3C=CC=CC=3)=O)C(C)=C([C@H](C1=O)OC(=O)C)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C

Propriétés calculées

- Qualité précise: 895.34200

- Masse isotopique unique: 895.342

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 3

- Nombre de récepteurs de liaison hydrogène: 15

- Comptage des atomes lourds: 65

- Nombre de liaisons rotatives: 16

- Complexité: 1910

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 11

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.1

- Surface topologique des pôles: 227A^2

Propriétés expérimentales

- Dense: 1.38

- Point d'ébullition: 956.3°Cat760mmHg

- Point d'éclair: 532.1°C

- Indice de réfraction: 1.624

- Le PSA: 227.36000

- Le LogP: 4.69740

2'-Acetyltaxol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |

2'-Acetyltaxol |

92950-40-8 | 98% | 20mg |

$450 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4789-5mg |

2'-Acetyltaxol |

92950-40-8 | 98% | 5mg |

$160 | 2023-09-19 | |

| TRC | A189723-100mg |

2'-Acetyltaxol |

92950-40-8 | 100mg |

$ 529.00 | 2023-04-19 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP4789-10mg |

2'-Acetyltaxol |

92950-40-8 | 98% | 10mg |

$270 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205989A-10mg |

2′-Acetyltaxol, |

92950-40-8 | 10mg |

¥3557.00 | 2023-09-05 | ||

| A2B Chem LLC | AH90708-25mg |

2'-ACETYLTAXOL |

92950-40-8 | ≥98% | 25mg |

$1933.00 | 2023-12-29 | |

| A2B Chem LLC | AH90708-10mg |

2'-ACETYLTAXOL |

92950-40-8 | ≥98% | 10mg |

$1029.00 | 2023-12-29 | |

| LKT Labs | T0093-10mg |

2′-Acetyltaxol |

92950-40-8 | ≥98% | 10mg |

$846.40 | 2024-05-21 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4789-20mg |

2'-Acetyltaxol |

92950-40-8 | 98% | 20mg |

$450 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205989A-10 mg |

2′-Acetyltaxol, |

92950-40-8 | 10mg |

¥3,557.00 | 2023-07-11 |

2'-Acetyltaxol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Cerium trichloride Solvents: Acetic anhydride , Tetrahydrofuran ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt

Référence

- Antitumor drug conjugate modified by saturated fatty acid and its self-assembly nanosystem, and preparation method thereof, China, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Catalysts: Scandium nitrate Solvents: 1,4-Dioxane ; rt

1.2 rt; 5 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 rt; 5 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Référence

- A precess for preparation of Taxol and Baccatin derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 12 h, rt

Référence

- Effect of XlogP and Hansen Solubility Parameters on Small Molecule Modified Paclitaxel Anticancer Drug Conjugates Self-Assembled into Nanoparticles, Bioconjugate Chemistry, 2018, 29(2), 437-444

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 2 h, rt

1.2 2 h, rt

Référence

- Method for synthesis of taxanoids, World Intellectual Property Organization, , ,

2'-Acetyltaxol Raw materials

2'-Acetyltaxol Preparation Products

2'-Acetyltaxol Littérature connexe

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

92950-40-8 (2'-Acetyltaxol) Produits connexes

- 153415-45-3(Paclitaxel C)

- 78432-77-6(10-Deacetyltaxol)

- 92950-39-5(7-Acetyl Paclitaxel)

- 71610-00-9(Cephalomannine)

- 153212-75-0(6-Hydroxytaxol)

- 78454-17-8(7-Epi 10-desacetyl paclitaxel)

- 132160-32-8(3’-p-Hydroxy Paclitaxel)

- 33069-62-4(Paclitaxel)

- 105454-04-4(7-Epi-Taxol)

- 157230-10-9(6α,3'-p-Dihydroxy Paclitaxel)

Fournisseurs recommandés

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

钜澜化工科技(青岛)有限公司

Membre gold

Fournisseur de Chine

Lot